2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol
Description
2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol is a propanolamine derivative characterized by a 4-fluorophenyl group attached via a propylamino chain to a propan-1-ol backbone. Fluorinated aromatic compounds often exhibit enhanced metabolic stability and binding affinity in drug design, making this compound a candidate for further study .
Properties
Molecular Formula |
C12H18FNO |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-[1-(4-fluorophenyl)propylamino]propan-1-ol |
InChI |
InChI=1S/C12H18FNO/c1-3-12(14-9(2)8-15)10-4-6-11(13)7-5-10/h4-7,9,12,14-15H,3,8H2,1-2H3 |
InChI Key |
RHYUKCPFBWMEQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)NC(C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol typically involves the reaction of 4-fluorophenylpropylamine with an appropriate epoxide or halohydrin under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 2-{[1-(4-Fluorophenyl)propyl]amino}propanone.
Reduction: Formation of 2-{[1-(4-Fluorophenyl)propyl]amino}propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity and specificity, while the amino alcohol moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and produce desired effects.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares 2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol with two close analogs:
Functional Group Analysis
Fluorine vs. Methyl Substitution: The target compound’s 4-fluorophenyl group (electron-withdrawing) contrasts with the 4-methylphenyl group in the analog from . Fluorine’s electronegativity may improve metabolic stability and binding interactions in biological systems compared to methyl’s hydrophobic effects .
Amino-Alcohol Backbone Differences: The target compound’s propylamino linker provides a longer, flexible chain compared to the simpler C2-amino group in ’s analog. This could influence solubility, with the propyl chain increasing lipophilicity but reducing aqueous solubility. The shorter backbone in ’s compound (C₉ vs. C₁₂) may enhance diffusion across membranes but reduce target specificity.
This suggests the target compound’s fluorophenyl moiety could similarly optimize bioactivity .
Biological Activity
2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol, also known by its CAS number 1155572-53-4, is a compound of significant interest in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting relevant data.
Chemical Structure and Properties
The molecular formula of 2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol is CHFNO with a molecular weight of 211.28 g/mol. The compound features a propanol backbone substituted with a 4-fluorophenyl group and an amino group, which are critical for its biological interactions.
Research indicates that compounds similar to 2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol may act as inhibitors of the dopamine transporter (DAT). This inhibition can modulate dopaminergic signaling pathways, which are implicated in various neuropsychiatric conditions, including depression and schizophrenia. For instance, studies have shown that modifications to the structure can enhance DAT affinity and selectivity, suggesting that 2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol might exhibit similar properties .
Antipsychotic Effects
A study on related compounds demonstrated that they exhibit antipsychotic profiles in animal models. Specifically, compounds with similar structural features showed efficacy in reducing self-stimulation behaviors in rats, which is predictive of antipsychotic efficacy. The findings suggest that 2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol could potentially have antipsychotic effects with a lower propensity for inducing catalepsy compared to traditional antipsychotics .
Dopamine Transporter Inhibition
Research has highlighted the importance of dopamine transporter inhibition in treating psychostimulant abuse. Compounds structurally related to 2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol have been shown to reduce the reinforcing effects of drugs like cocaine and methamphetamine in preclinical models. This suggests that the compound may serve as a therapeutic agent for substance use disorders by modulating dopamine levels .
Data Table: Biological Activity Summary
Case Studies
- Antipsychotic Profile Evaluation : A study evaluated the behavioral effects of related compounds in rats, assessing their impact on self-stimulation behaviors. The results indicated that certain analogs displayed significant reductions in self-stimulation without causing catalepsy, suggesting a favorable side effect profile for potential clinical use .
- Dopamine Transporter Studies : Research focused on the binding affinities of various derivatives at DAT revealed that modifications to the phenyl ring significantly influenced their inhibitory potency. This highlights the importance of structural optimization in developing effective DAT inhibitors from compounds like 2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
